1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Catalog No.
S756898
CAS No.
1060-92-0
M.F
C17H8F12N2S
M. Wt
500.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

CAS Number

1060-92-0

Product Name

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Molecular Formula

C17H8F12N2S

Molecular Weight

500.3 g/mol

InChI

InChI=1S/C17H8F12N2S/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)

InChI Key

RWXWQJYJWJNJNW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S)C(F)(F)F

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's Thiourea, is a neutral, non-covalent organocatalyst prized for its ability to form strong, dual hydrogen bonds. This property arises from the combination of a thiourea core and four strongly electron-withdrawing trifluoromethyl (CF3) groups, which significantly increase the acidity of the N-H protons. This enhanced acidity allows it to effectively activate electrophiles and stabilize anionic intermediates or transition states in a wide range of organic reactions, functioning as a powerful Brønsted acid and Lewis acid mimic.

Substituting this compound with less-fluorinated thioureas or its direct urea analog is often unviable due to a critical loss in hydrogen-bond donating strength. The four CF3 groups are essential for maximizing the N-H acidity, a property directly linked to catalytic efficacy and anion binding affinity. Thioureas are intrinsically stronger Brønsted acids than their corresponding ureas (pKa of 21.1 for thiourea vs. 26.9 for urea in DMSO), making the thiourea core fundamentally more potent for hydrogen-bond-based activation. Replacing the sulfur with an oxygen atom or reducing the degree of fluorination significantly weakens this catalytic power, leading to lower reaction rates, reduced yields, and a compromised ability to stabilize critical anionic intermediates.

Superior Brønsted Acidity Compared to Urea Analogues for Enhanced H-Bond Donation

The enhanced acidity of the thiourea scaffold is a primary, quantifiable differentiator for procurement. In DMSO, unsubstituted thiourea has a pKa of 21.1, which is over 5 orders of magnitude more acidic than its corresponding urea analog (pKa = 26.9). This fundamental difference in acidity, which is further amplified by the electron-withdrawing CF3 groups in the target compound, directly translates to stronger hydrogen-bond donation and superior performance in anion binding and catalysis.

Evidence DimensionBrønsted Acidity (pKa in DMSO)
Target Compound DataSignificantly lower than 21.1 (due to CF3 groups)
Comparator Or BaselineUnsubstituted Thiourea: pKa = 21.1; Unsubstituted Urea: pKa = 26.9
Quantified DifferenceThiourea is >100,000 times more acidic than urea
ConditionsMeasured in Dimethyl Sulfoxide (DMSO)

Higher acidity is a direct predictor of stronger hydrogen-bond donation, leading to more effective catalysis and anion stabilization in process chemistry.

Enhanced Anion Binding Affinity vs. Urea-Based Receptors

In direct comparative studies, thiourea-based receptors consistently exhibit higher binding affinities for anions compared to their exact urea analogues. For example, in a study of molecular cleft receptors in DMSO, a thiourea-functionalized receptor (L1) showed a strong affinity for fluoride (log K = 3.70), while the urea version (L2) showed weaker binding under identical conditions. This increased affinity is attributed to the enhanced acidity of the thiourea N-H protons, making them more effective at stabilizing the negative charge of the guest anion through hydrogen bonding.

Evidence DimensionAnion Binding Affinity (log K for Fluoride)
Target Compound DataHigh affinity (class-level)
Comparator Or BaselineThiourea-based receptor (L1): log K = 3.70; Urea-based receptor (L2): Weaker binding
Quantified DifferenceThiourea-based receptors show demonstrably stronger anion binding than direct urea analogs.
ConditionsUV-Vis titration in DMSO

Stronger anion binding is critical for applications in anion sensing, phase-transfer catalysis, and any reaction mechanism that involves stabilizing an anionic transition state.

Processability Advantage: Solubility Profile in Organic Solvents

The presence of four trifluoromethyl groups imparts significant fluorophilicity, influencing the compound's solubility profile. Unlike many non-fluorinated catalysts that have limited solubility in non-polar or fluorous media, highly fluorinated compounds are known to be both hydrophobic and lipophobic. This unique property can be leveraged for catalyst recovery using fluorous phase separation techniques and enables its use in solvents where simpler analogs may be insoluble. While specific solubility data is sparse, the high fluorine content is a key physical property affecting its handling, formulation, and process integration compared to non-fluorinated thioureas.

Evidence DimensionSolubility Characteristics
Target Compound DataHydrophobic and lipophobic; potential for solubility in fluorous solvents.
Comparator Or BaselineNon-fluorinated thioureas (e.g., diphenylthiourea) typically soluble in standard polar organic solvents.
Quantified DifferenceQualitatively different solubility profile, enabling alternative process conditions and separation strategies.
ConditionsGeneral solvent compatibility

A distinct solubility profile allows for use in a broader range of reaction media and facilitates catalyst separation, which is a key consideration in process scale-up and green chemistry.

Catalysis of Reactions Requiring Strong Electrophile Activation

This compound is the right choice for reactions where maximizing the hydrogen-bond donation to an electrophile is critical for achieving high yields or selectivity. Its high acidity makes it particularly effective for activating carbonyls, imines, and epoxides in transformations like Diels-Alder, Friedel-Crafts, and Strecker reactions, often outperforming less acidic catalysts.

Anion Recognition and Phase-Transfer Catalysis

The demonstrably strong anion binding affinity makes this compound a superior choice for applications in anion sensing or as a phase-transfer catalyst. It can effectively complex with anions like halides, solubilizing them in organic media to facilitate reactions such as nucleophilic fluorination, where simpler ureas or thioureas would be ineffective.

Stabilization of Anionic Transition States

For reactions proceeding through an anionic or partially negative transition state (e.g., oxyanions), this catalyst provides the necessary stabilization to lower the activation energy. This is crucial in processes like Michael additions and Claisen rearrangements, where stabilizing the developing negative charge is key to the reaction's success.

XLogP3

6.6

Dates

Last modified: 08-15-2023
Zhang et al. Fast and Selective Ring-Opening Polymerizations by Alkoxides and Thioureas. Nature Chemistry, doi: 10.1038/nchem.2574, published online 25 July 2016

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